Favipiravir is categorized under several drug classifications, including:
The compound's DrugBank Accession Number is DB12466, and it is commonly referred to by its chemical name or various synonyms such as T-705 and Avigan .
The synthesis of favipiravir involves multiple methodologies that have been optimized over time. The most common synthetic routes include:
Favipiravir has a molecular formula of with a molar mass of approximately 157.10 g/mol. Its structure includes:
The compound exhibits tautomeric properties due to its ability to exist in multiple forms depending on the solvent environment, which can significantly affect its reactivity and interaction with biological targets .
Favipiravir undergoes several important chemical reactions during its synthesis and application:
These reactions are typically catalyzed under mild conditions to optimize yield while minimizing by-products .
Favipiravir acts primarily as an inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. The mechanism involves:
Favipiravir exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antiviral agent while also influencing formulation strategies for drug delivery .
Favipiravir has been explored for various scientific uses beyond influenza treatment:
The ongoing research into favipiravir analogs aims to enhance its efficacy against emerging viral threats while reducing potential side effects .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: